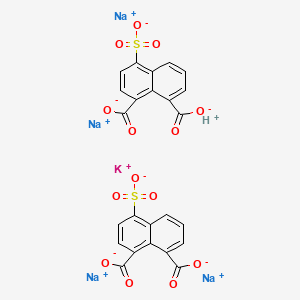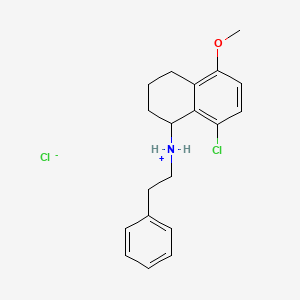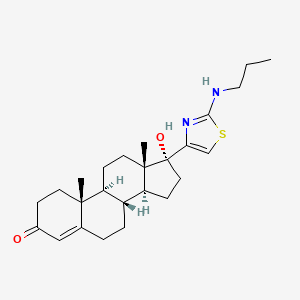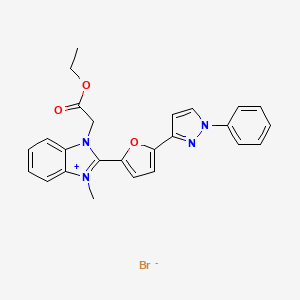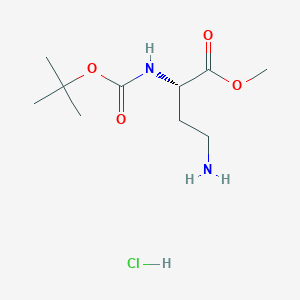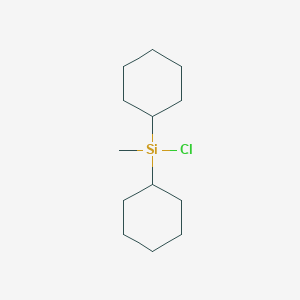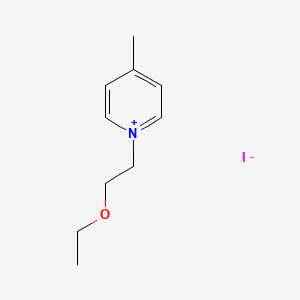![molecular formula C41H36N8O2 B13783520 4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] CAS No. 66085-69-6](/img/structure/B13783520.png)
4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] is a heterocyclic organic compound with the molecular formula C41H36N8O2 and a molecular weight of 672.78 g/mol . This compound is known for its complex structure, which includes multiple aromatic rings and azo groups, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] typically involves the reaction of aniline with nitrosyl chloride (NOCl) under alkaline conditions to form diarylamine . This intermediate then reacts with azo compounds to produce the desired bis(azobenzene) compound. The final step involves the reaction of the bis(azobenzene) compound with 3-carboxymethyl-2,4-dihydro-5-methyl-2-phenylpyrazole to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
科学的研究の応用
4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
作用機序
The mechanism of action of 4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] involves its interaction with molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .
類似化合物との比較
4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] can be compared with other similar compounds, such as:
4,4’-[(Phenylmethylene)bis[(2-methoxy-4,1-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]: This compound has methoxy groups instead of methyl groups, which can affect its chemical reactivity and biological activity.
4,4’-[(Phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]: The presence of additional methyl groups can influence the compound’s steric properties and interactions with other molecules.
特性
CAS番号 |
66085-69-6 |
|---|---|
分子式 |
C41H36N8O2 |
分子量 |
672.8 g/mol |
IUPAC名 |
5-methyl-4-[[2-methyl-4-[[3-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C41H36N8O2/c1-26-24-31(20-22-35(26)42-44-38-28(3)46-48(40(38)50)33-16-10-6-11-17-33)37(30-14-8-5-9-15-30)32-21-23-36(27(2)25-32)43-45-39-29(4)47-49(41(39)51)34-18-12-7-13-19-34/h5-25,37-39H,1-4H3 |
InChIキー |
WXNBMYJCPCEWND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)C)N=NC6C(=NN(C6=O)C7=CC=CC=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
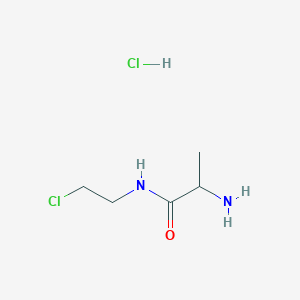
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
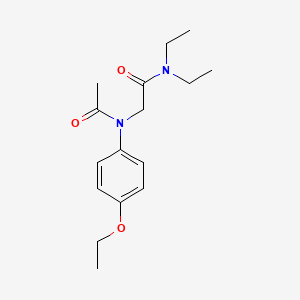
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
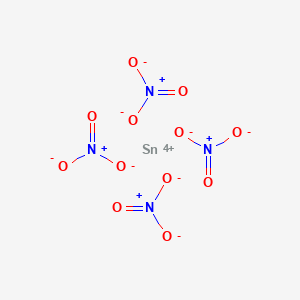
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
